2-(Chloromethyl)-4-methoxypyridine hydrochloride - 62734-08-1

2-(Chloromethyl)-4-methoxypyridine hydrochloride

Catalog Number: EVT-350641
CAS Number: 62734-08-1
Molecular Formula: C7H9Cl2NO
Molecular Weight: 194.06 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride is a substituted pyridine derivative primarily recognized as a crucial intermediate in the synthesis of proton pump inhibitors (PPIs) like omeprazole and esomeprazole. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] These medications are widely prescribed for treating various gastric acid-related conditions, including peptic ulcers, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome.

Synthesis Analysis
  • N-Oxidation: 2,3,5-Trimethylpyridine is oxidized to its corresponding N-oxide using hydrogen peroxide in acetic acid. [, , ]
  • Nitration: The N-oxide undergoes nitration with fuming nitric acid in concentrated sulfuric acid to introduce a nitro group. [, , ]
  • Methoxylation: The nitro group is replaced with a methoxy group using sodium methoxide. [, , ]
  • Acylation and Hydrolysis: The resulting product is acylated with acetic anhydride and subsequently hydrolyzed to yield 2-hydroxymethyl-4-methoxy-3,5-dimethylpyridine. [, , ]
  • Chlorination and Salt Formation: Finally, the 2-hydroxymethyl derivative is chlorinated using thionyl chloride (SOCl2) followed by salt formation to obtain 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride. [, , ]

Variations in reaction conditions, reagents, and purification techniques exist in different reported synthetic routes. [, , ]

Molecular Structure Analysis

2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine hydrochloride serves as an electrophile in nucleophilic substitution reactions. The key reaction relevant to its application in PPI synthesis is its condensation with 2-mercapto-5-methoxybenzimidazole. [, , , , , , , ] This reaction forms a thioether linkage, which is crucial for the structure and activity of PPIs.

Applications
  • Omeprazole: A widely used PPI for treating peptic ulcers, GERD, and other acid-related conditions. [, ]
  • Esomeprazole: The S-enantiomer of omeprazole, offering improved pharmacokinetic properties and efficacy in some cases. [, , , , ]

Safety and Hazards

Future Directions
  • Optimized Synthesis: Exploring alternative synthetic routes with higher yields, milder reaction conditions, and reduced environmental impact is desirable. [, ]

2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride

    Compound Description: 2-Chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride is a crucial intermediate in the synthesis of omeprazole, a widely used medication for treating gastric ulcers and other acid-related disorders [, , ]. The compound plays a vital role in forming the key structural features of omeprazole, ultimately contributing to its pharmacological activity. Different crystallization methods have been explored to obtain this compound in high purity, a critical factor for pharmaceutical applications [].

4-Methyl-2-[(3,5-dimethyl-4-methoxy-2-pyridinyl)methylthio]-pyrimidine

    Compound Description: This compound represents a more complex structure containing the 3,5-dimethyl-4-methoxy-2-pyridinyl moiety []. While its specific biological activity remains unexplored in the provided abstracts, its synthesis from 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride highlights its relevance as a building block for potentially bioactive compounds [].

    Relevance: The compound incorporates the entire structure of 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride, demonstrating a direct structural relationship. This incorporation occurs via a substitution reaction with 2-mercapto-4-methylpyrimidine, resulting in a thioether linkage []. This modification suggests potential applications in developing compounds with modified pharmacological profiles compared to 2-(Chloromethyl)-4-methoxypyridine hydrochloride.

5-Methoxy-2-(((4-methoxy-3,5-dimethyl-2-pyridyl)-methyl)sulfenyl)-1H-benzimidazole

    Compound Description: This compound serves as a key intermediate in the synthesis of esomeprazole, the (S)-enantiomer of omeprazole, which also exhibits proton pump inhibitory activity [, ]. Notably, this intermediate incorporates the 4-methoxy-3,5-dimethyl-2-pyridinyl moiety, derived from 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride, through a reaction with 2-mercapto-5-methoxybenzimidazole [, ].

Omeprazole

    Compound Description: Omeprazole is a prominent proton pump inhibitor extensively used to treat gastric ulcers and other acid-related conditions []. It is synthesized by condensing 2-mercapto-5-methoxybenzimidazole with 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride, followed by an oxidation step []. The presence of the pyridine and benzimidazole moieties in omeprazole is crucial for its mechanism of action.

Esomeprazole

    Compound Description: Esomeprazole is the (S)-enantiomer of omeprazole, also acting as a proton pump inhibitor for treating acid-related disorders [, , ]. Its development stemmed from the observation that the (S)-enantiomer exhibits enhanced pharmacological properties compared to the racemic mixture. The synthesis of esomeprazole typically involves asymmetric oxidation of the corresponding thioether intermediate, which incorporates the 4-methoxy-3,5-dimethyl-2-pyridinyl moiety [, , ].

Esomeprazole magnesium trihydrate

    Compound Description: Esomeprazole magnesium trihydrate is a magnesium salt form of esomeprazole. Formulating esomeprazole as a magnesium salt offers advantages in terms of solubility, stability, and bioavailability compared to the free base []. This salt form is often preferred for pharmaceutical preparations due to its improved physicochemical properties.

Esomeprazole potassium

    Compound Description: Esomeprazole potassium represents a potassium salt form of esomeprazole, often employed as an intermediate in the synthesis of other esomeprazole salts, including esomeprazole magnesium [, ]. This intermediate facilitates the conversion of esomeprazole into a form that can be more readily transformed into the desired salt.

Esomeprazole sodium

    Compound Description: Esomeprazole sodium is the sodium salt form of esomeprazole, commonly employed in pharmaceutical formulations due to its enhanced solubility and stability compared to the free base [, ]. This form is often preferred for oral and intravenous administration, ensuring efficient delivery of the active drug.

    Relevance: Although structurally distinct from 2-(Chloromethyl)-4-methoxypyridine hydrochloride, esomeprazole sodium's synthesis relies on the structurally similar 2-chloromethyl-3,5-dimethyl-4-methoxypyridine hydrochloride as a starting material [, ]. This shared synthetic origin, utilizing a closely related pyridine derivative, underscores their interconnectedness in the development of pharmaceutical agents.

Omeprazole sulfone

    Compound Description: Omeprazole sulfone represents an oxidized derivative of omeprazole, where the sulfur atom in the sulfoxide group of omeprazole is further oxidized to a sulfone []. While omeprazole sulfone itself is not a marketed drug, it is often studied as a potential metabolite of omeprazole to assess its metabolic fate and potential toxicity.

2-Hydroxymethyl-4-methoxyl-3,5-dimethyl pyridine

    Compound Description: 2-Hydroxymethyl-4-methoxyl-3,5-dimethyl pyridine is a key intermediate in synthesizing 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride []. It can be converted to the target compound by reacting with a chlorinating reagent, typically thionyl chloride [, ].

2-Chloromethyl-4-ethoxypyridine hydrochloride

    Compound Description: This compound is structurally similar to 2-(Chloromethyl)-4-methoxypyridine hydrochloride, with the key difference being the ethoxy group at the 4-position of the pyridine ring instead of the methoxy group []. This subtle change in structure can potentially influence the compound's reactivity and physicochemical properties.

6,12‐Dihydro‐1,3,7,9‐tetramethyl‐5H, 11H‐dipyrido[1,2‐a:1′,2′‐d]pyrazine‐2,8‐dione

    Compound Description: This compound is formed by the dimerization of 2-chloromethyl-3, 5-dimethyl-4-methoxypyridine under specific conditions, leading to a unique dipyrido[1, 2-a:1′, 2′-d]pyrazine-2, 8-dione structure []. This dimerization reaction highlights the reactivity of the chloromethyl group in 2-chloromethyl-3, 5-dimethyl-4-methoxypyridine and its potential for forming complex molecular architectures.

    Compound Description: This compound is a salt form of the previously mentioned 6,12‐dihydro‐1,3,7,9‐tetramethyl‐5H, 11H‐dipyrido[1,2‐a:1′,2′‐d]pyrazine‐2,8‐dione, obtained by recrystallization from hydrochloric acid []. The formation of this salt underscores the basic nature of the dipyrido[1, 2-a:1′, 2′-d]pyrazine-2, 8-dione moiety and its ability to interact with acids.

    Relevance: Although not a direct analog of 2-(Chloromethyl)-4-methoxypyridine hydrochloride, this compound's precursor, 6,12‐dihydro‐1,3,7,9‐tetramethyl‐5H, 11H‐dipyrido[1,2‐a:1′,2′‐d]pyrazine‐2,8‐dione, originates from the dimerization of 2-chloromethyl-3, 5-dimethyl-4-methoxypyridine, a structural analog of the target compound []. This connection, though indirect, highlights the potential reactivity of the chloromethyl group in similar compounds and their ability to undergo transformations leading to complex molecular structures.

2-Chloromethyl-3-methyl-4-[(3-methoxy)propoxy]-pyridine hydrochloride

    Compound Description: This compound represents a key intermediate in the synthesis of rabeprazole, another proton pump inhibitor used to treat ulcers and related conditions []. The presence of the pyridine and methoxypropoxy moieties in its structure is crucial for its role in rabeprazole synthesis.

2-Chloromethyl-3,4-dimethoxypyridine hydrochloride

    Compound Description: This compound is structurally related to 2-(Chloromethyl)-4-methoxypyridine hydrochloride, with an additional methoxy group at the 3-position of the pyridine ring []. While its specific biological activities are not discussed in the provided abstracts, its structural similarity to known pharmaceutical intermediates suggests potential applications in medicinal chemistry.

    Relevance: 2-Chloromethyl-3,4-dimethoxypyridine hydrochloride exhibits a close structural resemblance to 2-(Chloromethyl)-4-methoxypyridine hydrochloride, primarily differing in the presence of an additional methoxy group at the 3-position of the pyridine ring []. This minor structural modification suggests the possibility of shared reactivity patterns and potential applications in developing other pharmaceutical agents.

2-Chloromethyl-3,5- dimethyl-4-nitropyridine hydrochloride

    Compound Description: This compound is a key intermediate in the synthesis of omeprazole []. It can be synthesized from 2,3,5-trimethylpyridine through a series of reactions including N-oxidation, nitration, rearrangement, hydrolysis, and chlorination [].

    Relevance: This compound shares the core pyridine ring structure with 2-(Chloromethyl)-4-methoxypyridine hydrochloride. The key difference lies in the nitro group at the 4-position and methyl groups at the 3 and 5 positions instead of the methoxy group in the target compound []. This compound is notable for its role as a precursor to omeprazole.

4-(Chloromethyl)pyridine hydrochloride

    Compound Description: This compound serves as a versatile reagent for protecting various functional groups in organic synthesis, including alcohols, phenols, thiols, and carboxylic acids []. Its reactivity stems from the electrophilic nature of the chloromethyl group, allowing it to react with nucleophilic groups, forming a stable pyridylmethyl ether or ester linkage [, , ]. This protection strategy is often employed in multistep organic synthesis to mask sensitive functional groups temporarily.

    Relevance: This compound is structurally analogous to 2-(Chloromethyl)-4-methoxypyridine hydrochloride, lacking only the methoxy substituent on the pyridine ring [, , ]. This similarity highlights the shared reactivity patterns associated with the chloromethyl group, making it a relevant compound for comparison in reactivity studies.

2-Chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)-pyridine hydrochloride

    Compound Description: This compound is a critical building block in synthesizing lansoprazole, a proton pump inhibitor used to treat peptic ulcers and other acid-related conditions [, , ]. Its structure closely resembles lansoprazole, lacking only the benzimidazole moiety. The trifluoroethoxy group plays a crucial role in the pharmacological activity of lansoprazole.

    Relevance: This compound shares a core pyridine structure with 2-(Chloromethyl)-4-methoxypyridine hydrochloride, but features a methyl group at the 3-position and a trifluoroethoxy group at the 4-position [, , ]. These structural similarities suggest a potential for shared reactivity patterns and possible applications in developing other pharmaceutical agents.

2-Chloromethyl-4-methoxy-3,5-dimethylpyridine

    Compound Description: This compound is a precursor to 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine hydrochloride, formed by replacing the hydrochloride salt with a different counterion or by using alternative synthetic routes that do not involve the hydrochloride salt formation [, ].

3-Chloromethyl-5-methylpyridine hydrochloride

    Compound Description: This compound acts as a crucial intermediate in synthesizing rupatadine, a medication used to alleviate allergic rhinitis and urticaria symptoms []. Its structure, characterized by a methyl group at the 5-position and a chloromethyl group at the 3-position of the pyridine ring, is essential for forming the core structure of rupatadine.

    Relevance: This compound shares a core pyridine ring with 2-(Chloromethyl)-4-methoxypyridine hydrochloride, but it features a methyl group at the 5-position and a chloromethyl group at the 3-position instead of the 2-position and methoxy group in the target compound []. This structural resemblance, particularly the presence of the chloromethyl group, suggests a potential for similar reactivity patterns.

4-(Chloromethyl)-1,2-dimethoxybenzene (Veratryl chloride)

    Compound Description: Veratryl chloride is considered a potential genotoxic impurity in the production of Ivabradine hydrochloride, a medication used to treat heart failure []. Although structurally dissimilar to 2-(Chloromethyl)-4-methoxypyridine hydrochloride, it highlights the importance of controlling chloromethyl-containing compounds in pharmaceutical manufacturing due to their potential genotoxicity.

    Relevance: While structurally distinct from 2-(Chloromethyl)-4-methoxypyridine hydrochloride, both compounds belong to the class of chloromethyl-containing compounds. This shared structural feature raises concerns about their potential for similar toxicological profiles, particularly genotoxicity, which necessitates careful monitoring during pharmaceutical production [].

2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy) pyridine Hydrochloride (PyCl)

    Compound Description: PyCl is a potential genotoxic impurity encountered during lansoprazole production. It is a structural analog of lansoprazole, lacking the benzimidazole moiety, which highlights its origin from a similar synthetic pathway [, ]. The presence of the trifluoroethoxy group suggests that its formation might involve reactions related to introducing this group during lansoprazole synthesis.

    Relevance: While structurally distinct from 2-(Chloromethyl)-4-methoxypyridine hydrochloride, both compounds belong to the class of chloromethyl-containing compounds, and their presence as potential genotoxic impurities emphasizes the need for stringent control of these compounds during drug manufacturing processes [, ]. This shared concern highlights a common ground in ensuring the safety and quality of pharmaceuticals.

5-((3-(trifluoromethyl)-1H-1,2,4-triazol-1-yl)methyl)-8-Hydroxyquinoline (TFMTHQ)

    Compound Description: TFMTHQ is a novel ligand synthesized by reacting 5-chloromethyl-8-hydroxyquinoline hydrochloride with 3-trifluoromethyl-1-H-1,2,4-triazole. TFMTHQ and its metal chelates have shown promising antimicrobial activity against various bacteria and fungi [].

    Compound Description: This compound is a vital intermediate in the production of rabeprazole sodium, a proton pump inhibitor []. Its significance lies in its role as a direct precursor to 2-chloromethyl-4-(methoxypropoxy)-3-methylpyridine, a key building block in rabeprazole synthesis.

    Relevance: This compound shares a core pyridine ring with 2-(Chloromethyl)-4-methoxypyridine hydrochloride, featuring methyl and methoxypropoxy substituents []. This structural similarity, especially the presence of the methoxypropoxy group, connects it to the synthesis of rabeprazole.

2-chloromethyl-3, 4-dimethxyl pyridine hydrochloride

    Compound Description: This compound acts as a crucial intermediate in the synthesis of pantoprazole, a proton pump inhibitor used to reduce gastric acid production. Its synthesis involves a multi-step process and highlights its importance as a building block in the pharmaceutical industry [].

    Relevance: This compound shares a core pyridine ring structure with 2-(Chloromethyl)-4-methoxypyridine hydrochloride, differing by a methyl group at the 3-position and a methoxy group at the 4-position []. This structural similarity suggests that they might exhibit similar reactivity patterns and potentially have applications in developing other pharmaceutical agents.

Properties

CAS Number

62734-08-1

Product Name

2-(Chloromethyl)-4-methoxypyridine hydrochloride

IUPAC Name

2-(chloromethyl)-4-methoxypyridine;hydrochloride

Molecular Formula

C7H9Cl2NO

Molecular Weight

194.06 g/mol

InChI

InChI=1S/C7H8ClNO.ClH/c1-10-7-2-3-9-6(4-7)5-8;/h2-4H,5H2,1H3;1H

InChI Key

PBDFBZPTRXMFBL-UHFFFAOYSA-N

SMILES

COC1=CC(=NC=C1)CCl.Cl

Canonical SMILES

COC1=CC(=NC=C1)CCl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.